molecular formula C19H34O16 B135513 Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside CAS No. 131614-86-3

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside

Cat. No. B135513
M. Wt: 518.5 g/mol
InChI Key: DSSFDBDJROTIDD-IMKFMAERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside, also known as MGG, is a natural disaccharide found in the roots of various plants. It is composed of two sugar molecules, galactose and glucose, and has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism Of Action

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, while promoting the production of anti-inflammatory cytokines and antioxidant enzymes. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has also been shown to modulate the activity of various transcription factors and enzymes involved in cell proliferation and apoptosis.

Biochemical And Physiological Effects

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been shown to have various biochemical and physiological effects, including the modulation of immune function, regulation of glucose and lipid metabolism, and protection against oxidative stress and inflammation. It has also been shown to have a protective effect on liver and brain function, as well as potential anti-cancer properties.

Advantages And Limitations For Lab Experiments

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin, low toxicity, and potential therapeutic properties. However, its purification and synthesis can be challenging, and its effects can vary depending on the source and extraction method. Additionally, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

Future research on Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside should focus on the identification of its molecular targets and mechanisms of action, as well as its potential therapeutic applications in various diseases. This includes the investigation of its effects on immune function, glucose and lipid metabolism, and oxidative stress and inflammation. Further studies are also needed to optimize its synthesis and purification methods, as well as to explore its potential use in combination with other therapeutic agents.
Conclusion:
Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside is a natural disaccharide with potential therapeutic properties. Its synthesis method involves the extraction and purification of plant roots, and it has been extensively studied for its anti-inflammatory, antioxidant, and immunomodulatory effects. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has several advantages for lab experiments, including its natural origin and low toxicity, but further research is needed to fully understand its mechanisms of action and potential therapeutic applications. Future research should focus on the identification of its molecular targets and optimization of its synthesis and purification methods.

Synthesis Methods

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside can be synthesized from the roots of various plants, including Astragalus membranaceus, Codonopsis pilosula, and Pueraria lobata. The synthesis method involves the extraction of the plant roots using solvents such as ethanol or water, followed by purification using chromatography techniques. The final product is obtained through the hydrolysis of the purified extract using acid or enzyme catalysts.

Scientific Research Applications

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been shown to have hepatoprotective, neuroprotective, and anti-cancer properties. Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside has been used in various scientific research studies, including animal and cell culture experiments, to investigate the mechanisms of action and potential therapeutic applications.

properties

CAS RN

131614-86-3

Product Name

Methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside

Molecular Formula

C19H34O16

Molecular Weight

518.5 g/mol

IUPAC Name

(3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O16/c1-30-19-16(35-18-14(29)12(27)9(24)6(3-21)32-18)15(10(25)7(4-22)33-19)34-17-13(28)11(26)8(23)5(2-20)31-17/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9+,10-,11+,12+,13-,14-,15+,16-,17?,18?,19?/m1/s1

InChI Key

DSSFDBDJROTIDD-IMKFMAERSA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O

synonyms

methyl 2-O-alpha-D-galactopyranosyl-3-O-beta-glucopyranosyl-alpha-D-glucopyranoside
methyl 2-O-galactopyranosyl-3-O-glucopyranosylglucopyranoside
MGGG E coli

Origin of Product

United States

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